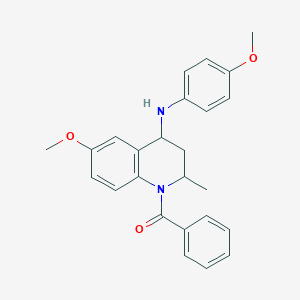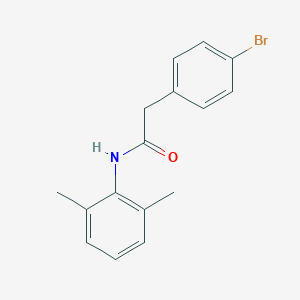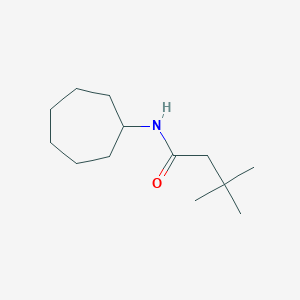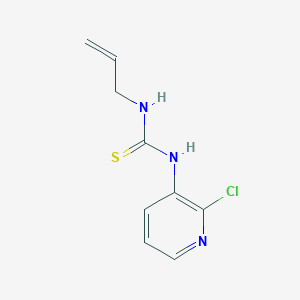
N-allyl-N'-(2-chloro-3-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(2-chloro-3-pyridinyl)thiourea, commonly known as 'CPTU', is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
CPTU has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. CPTU has also been studied for its potential use as a pesticide and herbicide. Additionally, CPTU has been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of CPTU is not fully understood. However, it has been suggested that CPTU may act by inhibiting the activity of certain enzymes or proteins in the body. This inhibition may lead to the suppression of various biological processes, including tumor growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
CPTU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of various viruses. Additionally, CPTU has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPTU in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. Additionally, CPTU is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using CPTU in lab experiments is its potential toxicity. Researchers must take care to use appropriate safety measures when handling CPTU.
Direcciones Futuras
There are several future directions for research on CPTU. One area of interest is the development of new drugs based on the structure of CPTU. Additionally, further studies are needed to fully understand the mechanism of action of CPTU. Finally, more research is needed to determine the potential applications of CPTU in the development of new pesticides and herbicides.
Métodos De Síntesis
The synthesis of CPTU involves the reaction of allyl isothiocyanate and 2-chloro-3-pyridinylamine in the presence of a base. The resulting product is then purified through recrystallization. The purity of the final product can be determined through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propiedades
Nombre del producto |
N-allyl-N'-(2-chloro-3-pyridinyl)thiourea |
|---|---|
Fórmula molecular |
C9H10ClN3S |
Peso molecular |
227.71 g/mol |
Nombre IUPAC |
1-(2-chloropyridin-3-yl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C9H10ClN3S/c1-2-5-12-9(14)13-7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H2,12,13,14) |
Clave InChI |
JQFHYKWKIWSJCZ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NC1=C(N=CC=C1)Cl |
SMILES canónico |
C=CCNC(=S)NC1=C(N=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)
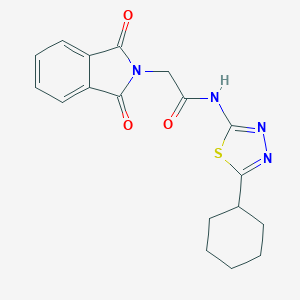
![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
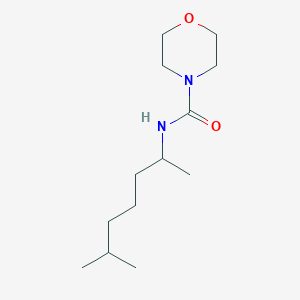
![7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)
![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)
![4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B262251.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B262252.png)
![5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B262253.png)
